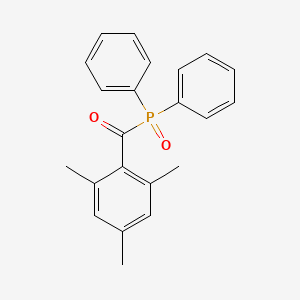

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Descripción general

Descripción

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is an organic compound with the chemical formula C22H21O2P. It is commonly used as a photoinitiator in various polymerization processes due to its ability to absorb light and initiate polymerization reactions. This compound is particularly effective in ultraviolet (UV) curing applications, where it helps in the rapid hardening of coatings, inks, and adhesives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with diphenylphosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography, to achieve high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide primarily undergoes photochemical reactions due to its role as a photoinitiator. Upon exposure to UV light, it decomposes to generate reactive radicals that initiate polymerization reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Photochemical Reactions: UV light is the primary reagent, and the reaction conditions typically involve exposure to UV light sources in the presence of monomers or oligomers.

Oxidation Reactions: Strong oxidizing agents, such as hydrogen peroxide or peracetic acid, can be used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride can be employed in specific scenarios.

Major Products Formed

The major products formed from the photochemical reactions of this compound are polymerized materials, such as cured coatings, inks, and adhesives. In oxidation reactions, the products can include oxidized derivatives of the compound, while reduction reactions yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Photoinitiator in Polymerization

Overview : TPO is primarily used as a photoinitiator in UV-curable systems. It facilitates the polymerization of various resins, leading to the formation of solid films upon exposure to UV light.

Key Applications :

- Screen Printing Inks : TPO is widely used in screen printing inks due to its ability to cure effectively on various substrates without yellowing.

- Offset and Flexographic Printing Inks : Its low odor and high efficiency make it suitable for these applications, ensuring high-quality prints.

- Wood Coatings : TPO provides excellent adhesion and durability in wood finishes, contributing to aesthetic and protective qualities.

Performance Characteristics

TPO has demonstrated superior performance characteristics compared to traditional photoinitiators such as camphorquinone (CQ). The following table summarizes the comparative performance metrics:

| Property | TPO | CQ/Amine System |

|---|---|---|

| Curing Efficiency | Higher | Lower |

| Color Stability | Excellent | Moderate |

| Depth of Cure | Lower | Higher |

| Rate of Polymerization | Higher | Moderate |

| Odor Emission | Low | Moderate |

Case Study 1: UV-Curable Adhesives

A study evaluated the use of TPO in UV-curable adhesives. The results indicated that TPO provided a faster curing rate and better adhesion properties compared to other initiators. The study highlighted its effectiveness in formulations containing moisture, which is critical for certain applications.

Case Study 2: Coating Applications

Research conducted on coatings containing TPO revealed that the compound could be fully cured on surfaces with high titanium dioxide content. The coatings exhibited minimal yellowing over time and maintained their clarity, making them ideal for aesthetic applications.

Other Notable Uses

Beyond printing and coatings, TPO serves additional roles:

- Adhesives and Sealants : Its ability to cure quickly under UV light makes it suitable for various adhesive formulations.

- Fine Chemicals : TPO is employed as a reagent in synthetic pathways for producing other chemical intermediates.

- Medical Applications : Recent studies have explored its use in biomedical devices where UV curing is essential for creating biocompatible coatings.

Mecanismo De Acción

The mechanism of action of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide involves the absorption of UV light, leading to the cleavage of the phosphine oxide bond. This generates reactive radicals, specifically benzoyl and phosphinoyl radicals, which initiate the polymerization of monomers. The radicals react with the monomers, forming a polymer chain through a series of propagation steps. The process continues until termination occurs, resulting in a crosslinked polymer network .

Comparación Con Compuestos Similares

Similar Compounds

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different absorption characteristics.

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Used in similar UV curing applications but with different solubility and reactivity properties.

Uniqueness

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is unique due to its high efficiency as a photoinitiator, broad absorption range, and ability to generate highly reactive radicals. Its stability and compatibility with various monomers and oligomers make it a preferred choice in many UV curing applications .

Actividad Biológica

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (commonly referred to as TPO) is a photoinitiator widely used in polymerization processes, particularly in the fields of dental materials and 3D printing. Its biological activity has garnered attention due to its applications in various medical and industrial contexts. This article provides a comprehensive overview of TPO's biological activity, including toxicity assessments, cellular responses, and its role in photopolymerization.

TPO is a phosphine oxide with the chemical formula . It is characterized by its ability to generate free radicals upon exposure to UV light, which initiates polymerization reactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H21O2P |

| Molecular Weight | 350.38 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Toxicity Studies

TPO's toxicity has been evaluated through various studies, revealing important insights into its safety profile:

-

Acute Toxicity:

- In an OECD TG 401 study, TPO was administered orally to SD rats at doses of 1000 and 5000 mg/kg body weight. No mortality or significant clinical signs were observed, indicating an LD50 greater than 5000 mg/kg .

- Dermal exposure studies showed low acute toxicity with an LD50 greater than 2000 mg/kg .

- Repeated Dose Toxicity:

- Genotoxicity:

Cellular Responses

Research has indicated that TPO can influence cellular behavior in various contexts:

-

Photoinitiation in Dental Materials:

TPO is commonly used in dental resins for light-curing applications. Studies have shown that the presence of TPO enhances the mechanical properties of cured materials while maintaining acceptable levels of cytotoxicity . -

Cell Viability and Proliferation:

In experiments involving bioinks for 3D printing, TPO concentrations were found to affect cell viability significantly. A concentration of 3% w/v relative to the polymer was optimal for maintaining high fibroblast viability (>90%) over extended periods . -

Oxidative Stress:

The generation of reactive oxygen species (ROS) during photopolymerization processes can lead to oxidative stress, impacting cell growth negatively. This phenomenon highlights the importance of controlling exposure times and intensities during applications involving TPO .

Case Study 1: Dental Applications

In a study evaluating the cytotoxic effects of various photoinitiators used in dental adhesives, TPO was compared against other initiators like Irgacure 819. Results indicated that while all tested initiators exhibited some level of cytotoxicity, TPO demonstrated a favorable balance between effective polymerization and lower cytotoxicity levels compared to its counterparts .

Case Study 2: Additive Manufacturing

TPO's role in additive manufacturing has been extensively studied. In one investigation, researchers assessed the mechanical properties and biocompatibility of printed structures using TPO as a photoinitiator. The findings suggested that optimizing TPO concentration could enhance both the structural integrity and biological compatibility of printed constructs, making them suitable for biomedical applications .

Propiedades

IUPAC Name |

diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHVQBAGLAREND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052502 | |

| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid | |

| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

75980-60-8 | |

| Record name | (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75980-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzoyl diphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075980608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLBENZOYL DIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9EIM2D97X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TPO initiate photopolymerization?

A: Upon absorbing UV or visible light, TPO undergoes a unimolecular cleavage of the carbon-phosphorus bond. [, , , ] This generates two radicals: a phosphinoyl radical and a benzoyl radical. Both radicals are highly reactive and initiate polymerization by reacting with acrylate monomers, leading to chain propagation and the formation of a crosslinked polymer network. [, , ]

Q2: What is the molecular formula and weight of TPO?

A2: The molecular formula of TPO is C22H21O2P, and its molecular weight is 348.37 g/mol.

Q3: What is the significance of the absorption properties of TPO?

A: TPO exhibits strong absorption in the UV and visible light regions, particularly around 405 nm. [, , ] This enables it to efficiently absorb light energy from LED sources commonly used in 3D printing and other photopolymerization applications.

Q4: How does the addition of TPO affect the properties of the final polymerized material?

A: The concentration of TPO can influence the mechanical properties of the final polymerized material. [, ] Higher concentrations generally lead to increased crosslinking density, affecting the material's stiffness and strength. [, , ]

Q5: Is TPO suitable for producing flexible materials for applications like microfluidics?

A: While TPO is typically associated with rigid polymer networks, it has been successfully incorporated into formulations for flexible 3D printing resins. [, ] Careful optimization of the resin formulation, including the selection of flexible monomers and the appropriate TPO concentration, is crucial to achieve the desired flexibility without compromising mechanical integrity.

Q6: Does TMDPO have any unique applications in synthetic organic chemistry?

A: Beyond its role as a photoinitiator, TMDPO (a closely related compound to TPO) can act as a phosphorus source in photoinduced cross-coupling reactions with disulfides or diselenides. [] This allows for the synthesis of various thio- or selenophosphinates and thio- or selenoesters, demonstrating its versatility in synthetic chemistry.

Q7: Can TPO be utilized for controlled radical polymerization techniques?

A: While TPO primarily functions as a Type I photoinitiator, it has shown potential in controlled radical polymerization systems. For instance, it has been used in conjunction with manganese (II) complexes in photo-induced organometallic-mediated radical polymerization (photo-OMRP). [] This allows for controlled polymerization of acrylates under LED irradiation, expanding its potential applications beyond conventional free radical polymerization.

Q8: How can computational chemistry contribute to understanding and improving TPO and its derivatives?

A: Computational techniques like density functional theory (DFT) help analyze the electronic structure, bond dissociation energies, and other relevant properties of TPO and its derivatives. [, , ] This information can guide the design of novel photoinitiators with tailored properties, such as higher reactivity or specific absorption wavelengths.

Q9: How do modifications to the TPO structure affect its photoinitiation efficiency?

A: Studies have shown that altering the substituents on the benzoyl moiety of TPO can impact its photochemical properties and, consequently, its photoinitiation efficiency. [, ] For example, introducing electron-donating groups generally enhances reactivity, while electron-withdrawing groups can have the opposite effect.

Q10: Can the photocleavage pathway of TPO be influenced by structural modifications?

A: Yes, studies utilizing time-resolved electron paramagnetic resonance (TR EPR) have revealed that structural changes to the TPO molecule, particularly around the phosphinoyl group, can impact its excited triplet state properties and the subsequent CIDEP (Chemically Induced Dynamic Electron Polarization) of the generated radicals. [] These findings highlight the intricate relationship between the structure of TPO derivatives and their photochemical behavior.

Q11: What is the stability of TPO under various storage conditions?

A11: While the provided research papers do not explicitly detail TPO's stability under various conditions, it is generally accepted that photoinitiators are sensitive to light and should be stored appropriately. Further research may be required to determine the specific stability profile of TPO under different temperature, humidity, and light exposure conditions.

Q12: What analytical techniques are used to monitor the polymerization process initiated by TPO?

A: Real-time Fourier transform infrared spectroscopy (FTIR) is commonly employed to monitor the conversion of monomers to polymers during photopolymerization. [, , ] Additionally, techniques like differential scanning calorimetry (DSC) can be used to characterize the thermal properties of the resulting polymers. [, , ]

Q13: What is the environmental impact of TPO and its degradation products?

A13: Limited information is available regarding the environmental impact of TPO and its degradation products. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

Q14: How does the solubility of TPO in different solvents affect its application?

A: The solubility of TPO in various monomers and solvents is crucial for achieving homogeneous resin formulations and ensuring efficient photopolymerization. [, ] While the provided research does not provide an exhaustive list of solvents, it highlights that TPO is soluble in common acrylate monomers.

Q15: What is known about the biocompatibility of TPO and its potential use in biomedical applications?

A: Some studies have explored the cytotoxicity of TPO in the context of 3D printing resins for medical devices. [, ] While TPO itself might exhibit some cytotoxicity, careful formulation and processing can minimize the amount of residual TPO in the final cured material, potentially improving its biocompatibility.

Q16: Are there any viable alternatives to TPO in photopolymerization applications?

A: Yes, several alternatives to TPO exist, with camphorquinone (CQ) being one of the most common photoinitiators. [, , ] Other options include acylphosphine oxides with different substitution patterns, germanium-based photoinitiators, and even combinations of different photoinitiators to achieve specific properties. [, , ] The choice of photoinitiator depends on factors such as the desired wavelength range, reactivity, and compatibility with the resin system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.